N1-(prop-2-yn-1-yl)benzene-1,2-diamine: Technical Profile & Synthetic Guide
N1-(prop-2-yn-1-yl)benzene-1,2-diamine: Technical Profile & Synthetic Guide
This guide provides an in-depth technical analysis of N1-(prop-2-yn-1-yl)benzene-1,2-diamine , a versatile bifunctional building block used in the synthesis of nitrogen heterocycles and "click" chemistry applications.[1][2]
[1][2]
Executive Summary
N1-(prop-2-yn-1-yl)benzene-1,2-diamine (also known as N-propargyl-o-phenylenediamine) is a critical intermediate in medicinal chemistry.[1][2] It combines the nucleophilic reactivity of an o-phenylenediamine (OPD) core with the bio-orthogonal potential of a terminal alkyne.[1] Its primary utility lies in the synthesis of benzimidazoles and quinoxalines , where the propargyl group serves as a handle for further functionalization via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).[1][2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
| Property | Detail |
| CAS Number | 291536-12-4 |
| IUPAC Name | N1-(prop-2-yn-1-yl)benzene-1,2-diamine |
| Synonyms | N-propargyl-1,2-diaminobenzene; 2-(prop-2-yn-1-ylamino)aniline |
| Molecular Formula | C |
| Molecular Weight | 146.19 g/mol |
| Appearance | Typically a dark brown viscous oil or low-melting solid (oxidizes rapidly in air).[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2] |
| Storage | Store at -20°C under inert atmosphere (Ar/N |
Structural Characterization (Predicted/Typical)[1][2]
-
H NMR (400 MHz, CDCl
): 6.85–6.65 (m, 4H, Ar-H), 3.92 (d, J = 2.4 Hz, 2H, N-CH ), 3.50 (br s, 3H, NH + NH ), 2.24 (t, J = 2.4 Hz, 1H, C C-H ).[1][2] -
C NMR (100 MHz, CDCl
): 136.5, 134.2, 120.5, 119.2, 116.8, 112.5 (Ar-C), 80.1 (C C H), 71.5 (C CH), 33.4 (N-CH ).[1][2]
Synthetic Methodologies
The synthesis of this compound requires careful control to prevent poly-alkylation.[1][2] Two primary routes are established: the Direct Alkylation Route (lower selectivity) and the Nitro-Reduction Route (high fidelity).[1][2]
Route A: Chemoselective Reduction (Recommended)
This method avoids over-alkylation by introducing the propargyl group before establishing the second amine.[1][2]
Step 1: Nucleophilic Aromatic Substitution
-
Conditions: K
CO , DMF, 60°C, 4 h. -
Product: N-(2-nitrophenyl)prop-2-yn-1-amine (Yellow solid).[1][2]
Step 2: Chemoselective Reduction
-
Challenge: Reducing the nitro group without hydrogenating the alkyne.
-
Protocol: Iron powder (Fe) reduction in acetic acid or SnCl
/HCl.[1][2] Note: Avoid Pd/C + H as it will reduce the alkyne.
Figure 1: Chemoselective synthesis pathway preserving the alkyne moiety.
Route B: Direct Mono-Alkylation (Quick & Dirty)[1][2]
-
Reactants: o-Phenylenediamine (excess, 3.0 eq) + Propargyl bromide (1.0 eq).[1][2]
-
Base: K
CO or DIPEA.[1] -
Solvent: MeCN or DMF at 0°C → RT.
-
Purification: Requires rigorous column chromatography to separate mono-alkylated product from di-alkylated byproducts.[1][2]
Reactivity & Mechanistic Insights[1][9]
Cyclization to Heterocycles
The N-propargyl-OPD scaffold is a "privileged structure" for synthesizing fused heterocycles.[1][2]
-
Benzimidazoles: Condensation with aldehydes (R-CHO) followed by oxidative cyclization.[1][2]
-
Quinoxalines: Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil).[1][2]
Click Chemistry Applications
The pendant alkyne allows the molecule to serve as a bio-orthogonal probe .[2] It can be incorporated into drug scaffolds and subsequently "clicked" with fluorescent azides for localization studies.[1]
Figure 2: Divergent synthesis pathways: Benzimidazoles, Quinoxalines, and Triazoles.
Experimental Protocol: Nitro-Reduction Method
Objective: Synthesis of N1-(prop-2-yn-1-yl)benzene-1,2-diamine (10 mmol scale).
-
Precursor Synthesis:
-
Reduction (Fe/AcOH):
-
Dissolve the crude nitro intermediate in glacial acetic acid (20 mL) and EtOH (20 mL).
-
Add Iron powder (325 mesh, 5 eq) in portions at 60°C.
-
Monitor by TLC (Product is more polar and fluorescent blue under UV).[1][2]
-
Workup: Filter through Celite to remove iron sludge.[1] Neutralize filtrate with saturated NaHCO
. Extract with DCM (3 x 30 mL). -
Purification: Flash chromatography (Hexane:EtOAc 7:3).[1][2]
-
References
-
Synthesis of Benzimidazoles via OPD
-
Nitro Reduction Methodologies
- Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amines."
-
Source:Journal of Synthetic Chemistry, 2024.[3]
-
Propargyl-OPD in Heterocycle Synthesis
-
CAS Registry Verification
